molecular formula C14H17N3O3S B2425005 (4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(4-methylpiperidin-1-yl)methanone CAS No. 1251630-61-1

(4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B2425005
CAS No.: 1251630-61-1
M. Wt: 307.37
InChI Key: WABFZYSLQYIZSZ-UHFFFAOYSA-N
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Description

The compound (4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(4-methylpiperidin-1-yl)methanone is a complex organic molecule that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of this compound, which includes a benzothiadiazine ring and a piperidine moiety, contributes to its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(4-methylpiperidin-1-yl)methanone typically involves the following steps:

    Formation of the Benzothiadiazine Ring: The benzothiadiazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This step often involves the use of sulfur and nitrogen-containing reagents.

    Attachment of the Piperidine Moiety: The piperidine ring is introduced through nucleophilic substitution reactions. This step requires the use of strong bases and appropriate solvents to facilitate the reaction.

    Oxidation: The final step involves the oxidation of the sulfur atom to form the dioxido group. This is typically achieved using oxidizing agents such as hydrogen peroxide or peracids.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxido group back to a thioether.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Thioether derivatives.

    Substitution: Functionalized benzothiadiazine derivatives with various substituents.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as an antimicrobial and antiviral agent. Its ability to inhibit the growth of various pathogens makes it a promising candidate for drug development.

Medicine

The compound has shown potential in the treatment of hypertension and diabetes. Its ability to modulate specific biological pathways makes it a valuable lead compound in medicinal chemistry.

Industry

In the industrial sector, the compound is used in the development of new materials with unique properties. Its stability and reactivity make it suitable for various applications, including the production of polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A diuretic used to treat hypertension.

    Hydrochlorothiazide: Another diuretic with similar applications.

    Benzothiadiazine Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

The unique combination of the benzothiadiazine ring and the piperidine moiety in (4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(4-methylpiperidin-1-yl)methanone sets it apart from other similar compounds. This structure imparts a distinct set of biological activities and enhances its potential as a therapeutic agent.

Properties

IUPAC Name

(4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-10-6-8-17(9-7-10)14(18)13-16-15-11-4-2-3-5-12(11)21(13,19)20/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABFZYSLQYIZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NNC3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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